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Compound of Interest

Compound Name: Palbociclib Impurity 10

CAS No.: 2206135-30-8

Cat. No.: B8820363 Get Quote

Introduction
Palbociclib, marketed as Ibrance®, is a highly selective inhibitor of cyclin-dependent kinases 4

and 6 (CDK4/6) and a cornerstone in the treatment of hormone receptor-positive (HR+), human

epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1]

[2] The manufacturing process and storage of any active pharmaceutical ingredient (API) can

lead to the formation of impurities, which must be rigorously identified and controlled to ensure

the safety and efficacy of the final drug product.[3] Regulatory bodies such as the U.S. Food

and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict

guidelines for the reporting, identification, and qualification of impurities.

This application note provides a detailed protocol and data analysis workflow for the structural

confirmation of a known process-related impurity, Palbociclib Impurity 10. The structure of

this impurity has been identified as a dimeric species: di-tert-butyl 4,4'-(((8-cyclopentyl-5-

methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-

diyl))bis(piperazine-1-carboxylate), with CAS number 2206135-30-8.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for

the definitive structural elucidation of organic molecules, including pharmaceutical impurities.[3]

Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it

is possible to unambiguously determine the chemical structure and connectivity of atoms within
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a molecule. This note will guide researchers and drug development professionals through the

necessary steps for sample preparation, data acquisition, and spectral interpretation to confirm

the identity of Palbociclib Impurity 10.

Methodology: A Logic-Driven Approach
The structural confirmation of Palbociclib Impurity 10 relies on a comparative analysis of its

NMR spectra with that of the parent Palbociclib molecule. The key differences in their

structures are expected to manifest in predictable changes in the NMR data.

Experimental Workflow
The overall workflow for the structural confirmation is depicted in the following diagram:
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Caption: Workflow for NMR-based structural confirmation.

Protocol 1: Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of Palbociclib and Palbociclib
Impurity 10 reference standards into separate, clean, and dry 5 mm NMR tubes.
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Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) to

each NMR tube. DMSO-d6 is chosen for its excellent solvating power for a wide range of

organic molecules.

Dissolution: Gently vortex each tube to ensure complete dissolution of the sample. If

necessary, sonicate for a few minutes. A clear, homogeneous solution is crucial for acquiring

high-quality NMR spectra.

Finalization: Cap the NMR tubes securely and label them appropriately.

Protocol 2: NMR Data Acquisition
Instrumentation: A 500 MHz (or higher field) NMR spectrometer equipped with a cryoprobe is

recommended for optimal sensitivity and resolution.

1D Spectra:

¹H NMR: Acquire a proton NMR spectrum for each sample. Key parameters include a 30-

degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a carbon-13 NMR spectrum for each sample using proton decoupling.

DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment

should be run to differentiate between CH, CH₂, and CH₃ signals.

2D Spectra:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H)

couplings, typically through two or three bonds.[4]

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton-carbon (¹H-¹³C) pairs.[5]

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons over two to three bonds, providing crucial information about

the connectivity of the molecular fragments.[5]
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Data Analysis and Interpretation
Disclaimer: The following NMR data is illustrative and based on the known structures of

Palbociclib and Impurity 10 to demonstrate the principles of spectral analysis. Actual chemical

shifts may vary based on experimental conditions.

Palbociclib: Reference Spectra Analysis
The structure of Palbociclib is presented below with provisional numbering for NMR assignment

discussion.

Table 1: Illustrative ¹H and ¹³C NMR Data for Palbociclib in DMSO-d6
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Position
¹H Chemical Shift (ppm),
Multiplicity, J (Hz)

¹³C Chemical Shift (ppm)

1 - 197.0

2 2.55, s 31.5

3 - 160.5

4a - 115.0

5 8.90, s 155.0

6 - 158.2

7 2.45, s 15.0

8 - 108.0

9a - 159.0

10 5.90, m 55.0

11, 15 2.10, m 32.0

12, 14 1.80, m 26.0

13 1.65, m 26.0

16-NH 9.50, s -

2' 8.30, d, 2.5 154.5

3' 7.90, dd, 9.0, 2.5 142.0

5' 8.10, d, 9.0 106.0

6' - 148.0

2'', 6'' 3.10, t, 5.0 48.0

3'', 5'' 2.90, t, 5.0 45.0

4''-NH 3.50, br s -

Palbociclib Impurity 10: Structural Elucidation
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The dimeric structure of Impurity 10 presents a more complex, yet interpretable, NMR

spectrum. Key expected differences from the Palbociclib spectrum include:

Absence of Acetyl Group Signals: The signals corresponding to the acetyl group (protons at

~2.55 ppm and carbons at ~197.0 and ~31.5 ppm) in Palbociclib will be absent.

Appearance of a Second Pyridyl-Piperazine Moiety: New sets of aromatic and piperazine

signals will appear, corresponding to the second substituted pyridine ring.

Changes in the Pyrido[2,3-d]pyrimidin-7-one Core: The chemical shifts of the protons and

carbons in the core structure, particularly around the point of substitution at position 6, will be

altered.

Table 2: Expected Illustrative ¹H and ¹³C NMR Data for Palbociclib Impurity 10 in DMSO-d6
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Position
¹H Chemical Shift (ppm),
Multiplicity

¹³C Chemical Shift (ppm)

Core Structure

5-H 8.85, s 154.8

7-CH₃ 2.40, s 14.8

10-CH (Cyclopentyl) 5.85, m 54.5

Cyclopentyl CH₂ 1.60-2.15, m 25.8, 31.8

First Pyridyl-Piperazine

2'-H 8.25, d 154.2

3'-H 7.85, dd 141.5

5'-H 8.05, d 106.2

2'', 6''-H (Boc-Pip) 3.55, t 47.5

3'', 5''-H (Boc-Pip) 3.15, t 43.0

Boc C(CH₃)₃ 1.45, s 28.5

Boc C=O - 154.0

Second Pyridyl-Piperazine

2'''-H 8.40, d 155.0

3'''-H 8.00, dd 143.0

5'''-H 8.20, d 107.0

2'''', 6''''-H (Boc-Pip) 3.60, t 47.8

3'''', 5''''-H (Boc-Pip) 3.20, t 43.5

Boc C(CH₃)₃ 1.46, s 28.5

Boc C=O - 154.1

2D NMR Analysis for Connectivity Confirmation
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The proposed structure of Impurity 10 can be definitively confirmed by analyzing the

correlations in the 2D NMR spectra.

Pyrido[2,3-d]pyrimidin-7-one Core

Second Pyridyl Ring

C6

NH at C6

C2'

³JCH

H at C5 ³JCH

H5'

⁴JCH (possible)

Click to download full resolution via product page

Caption: Key expected HMBC correlations for Impurity 10.

COSY: Will confirm the coupling between adjacent protons on the cyclopentyl and pyridine

rings.

HSQC: Will map each proton to its directly attached carbon, confirming the assignments in

Table 2.

HMBC: This is the most critical experiment for confirming the overall structure. Key expected

long-range correlations include:

A correlation between the NH proton at position 6 of the core and C2' of the second

pyridine ring, confirming the linkage.

Correlations from the protons on the second pyridine ring to the carbons of the attached

Boc-piperazine group.
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Correlations from the Boc-methyl protons to the Boc-carbonyl carbon and the quaternary

carbon of the tert-butyl group.

Conclusion
The comprehensive analysis of 1D and 2D NMR data provides an unambiguous method for the

structural confirmation of Palbociclib Impurity 10. By comparing the spectra of the impurity

with that of the parent drug, Palbociclib, and by meticulously analyzing the through-bond

correlations provided by COSY, HSQC, and HMBC experiments, the dimeric structure can be

definitively established. This detailed analytical approach is essential for meeting the stringent

regulatory requirements for impurity characterization in the pharmaceutical industry, ensuring

the quality and safety of Palbociclib drug products.

References
U.S. Food and Drug Administration. (2014). NDA 207103Orig1s000 Review. Retrieved

February 5, 2026, from [Link]

Asian Journal of Chemistry. (2022). Identification, Synthesis and Characterization of Novel

Palbociclib Impurities. Retrieved February 5, 2026, from [Link]

SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. Retrieved February

5, 2026, from [Link]

Pharmaffiliates. (n.d.). Palbociclib-impurities. Retrieved February 5, 2026, from [Link]

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common
Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–
7515.

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 5,

2026, from [Link]

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M.,
Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory
Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.

PubChem. (n.d.). Palbociclib. Retrieved February 5, 2026, from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b8820363?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2015/207103Orig1s000ChemR.pdf
https://asianpubs.org/index.php/ajc/article/view/10.14233/ajchem.2022.23630
https://www.synthink.com/palbociclib-impurities.html
https://www.pharmaffiliates.com/en/palbociclib-impurities
https://sites.sdsu.edu/nmr/common-2d-cosy-hsqc-hmbc/
https://pubchem.ncbi.nlm.nih.gov/compound/Palbociclib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pfizer. (n.d.). PALBOCICLIB IBRANCE®. Retrieved February 5, 2026, from [Link]

Drugs.com. (2024, August 10). Palbociclib Monograph for Professionals. Retrieved February

5, 2026, from [Link]

Journal of AOAC INTERNATIONAL. (2016). Isolation and Structural Elucidation of

Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds.

Retrieved February 5, 2026, from [Link]

Nanomaterials. (2022). Palbociclib-derived multifunctional molecules for lysosomal targeting

and diagnostic-therapeutic integration. Retrieved February 5, 2026, from [Link]

Columbia University. (n.d.). HSQC and HMBC. Retrieved February 5, 2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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